2-(hydroxymethyl)-N'-phenylbenzohydrazide

Description

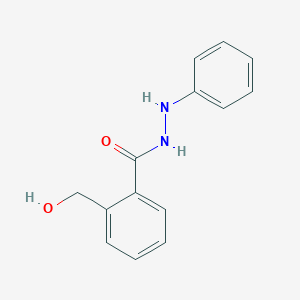

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-10-11-6-4-5-9-13(11)14(18)16-15-12-7-2-1-3-8-12/h1-9,15,17H,10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXFJKXHZUSLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360974 | |

| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114068-91-6 | |

| Record name | 2-(hydroxymethyl)-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Executive Summary

The synthesis of 2-(hydroxymethyl)-N'-phenylbenzohydrazide represents a classic challenge in heterocyclic chemistry: the competition between kinetic and thermodynamic control. While the reaction of phthalide with phenylhydrazine is the most direct route, the system is biased toward the formation of the thermodynamically stable, cyclized byproduct 2-phenylphthalazin-1(2H)-one .

This guide details a precision protocol designed to isolate the open-chain hydrazide (the kinetic product) by strictly controlling reaction temperature and solvent conditions. Researchers must recognize that this molecule is a "metastable" intermediate; improper handling, acidic environments, or excessive heat will drive the dehydration-cyclization sequence, rendering the batch useless for applications requiring the free hydroxyl/hydrazide functionality.

Retrosynthetic Analysis & Mechanism

The target molecule is accessed via the nucleophilic acyl substitution of phthalide (2-benzofuran-1(3H)-one) by phenylhydrazine .

The Mechanistic Pathway

The reaction proceeds through the nucleophilic attack of the hydrazine's terminal nitrogen on the lactone carbonyl of phthalide.

-

Ring Opening (Kinetic): The lactone ring opens to form the target this compound. This step is reversible but favored at lower temperatures.

-

Cyclization (Thermodynamic): In the presence of acid catalysts or heat (>60°C), the hydroxyl group and the hydrazide nitrogen undergo condensation (dehydration), closing the ring to form the phthalazinone.

Reaction Pathway Diagram

The following diagram illustrates the critical bifurcation point between the target and the impurity.

Figure 1: Reaction pathway showing the kinetic isolation of the target versus the thermodynamic drive toward cyclization.[1]

Experimental Protocol

Safety Warning: Phenylhydrazine is toxic and a potential carcinogen. Handle in a fume hood. Phthalide is an irritant.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Parameter |

| Phthalide | 1.0 | Substrate | Purity >98% |

| Phenylhydrazine | 1.1 | Nucleophile | Freshly distilled (clear yellow) |

| Ethanol (Abs.) | Solvent | Medium | Anhydrous (Water promotes reversibility) |

| Hexane | Anti-solvent | Precipitation | Ice-cold |

Step-by-Step Methodology

Step 1: Reaction Setup (Kinetic Control)

-

Charge a 250 mL round-bottom flask with Phthalide (13.4 g, 100 mmol) .

-

Add Absolute Ethanol (50 mL) . Stir to create a suspension.

-

Crucial: Place the flask in a water bath maintained at 20–25°C . Do not heat to reflux.

-

Add Phenylhydrazine (10.9 mL, 110 mmol) dropwise over 15 minutes.

-

Observation: The solution may turn clear as the phthalide reacts, then yellow.

-

-

Stir vigorously at room temperature for 4–6 hours .

-

Monitoring: Use TLC (Silica, EtOAc:Hexane 1:1).[1] The target (hydrazide) will appear as a new spot with lower Rf than phthalide but higher than the phthalazinone.

-

Step 2: Isolation

-

Cool the reaction mixture to 0–4°C in an ice bath. Stir for 30 minutes.

-

If precipitation does not occur spontaneously, induce it by adding ice-cold Hexane (20–30 mL) dropwise.

-

Filter the solid rapidly under vacuum.

-

Wash the filter cake with cold Ethanol/Hexane (1:4 mixture) to remove unreacted phenylhydrazine.

Step 3: Purification

-

Do not recrystallize from boiling solvent. This will cause cyclization.

-

Dissolve the crude solid in a minimum amount of warm Ethanol (40°C max) and immediately dilute with cold Hexane until turbid. Refrigerate to crystallize.

Characterization & Validation

To confirm you have the open-chain hydrazide and not the cyclized phthalazinone, verify the following spectral markers.

| Feature | Target: this compound | Impurity: 2-phenylphthalazin-1(2H)-one |

| IR Spectrum | Broad OH/NH stretch (3200–3400 cm⁻¹) | No OH stretch ; Sharp C=O (1660 cm⁻¹) |

| ¹H NMR | δ 4.5–4.8 ppm (s, 2H, -CH₂OH) | No benzylic CH₂ signal (Protons are aromatic) |

| Solubility | Soluble in warm alcohols, polar aprotic solvents | Highly insoluble in most solvents; crystallizes easily |

| Melting Point | Lower (Typically < 140°C, dec.)[1] | High (166–167°C) |

Self-Validating Check: Dissolve a small sample in DMSO-d6. If you observe a singlet corresponding to the methylene protons (-CH₂-) and exchangeable protons for OH/NH, the synthesis is successful. If the spectrum shows only aromatic protons and a distinct lack of aliphatic signals, the batch has cyclized.

Troubleshooting & Optimization

Common Failure Modes

-

Problem: Product melting point is ~166°C.

-

Problem: Low Yield / Oily Product.

-

Cause: Incomplete precipitation or excess phenylhydrazine.

-

Fix: Use more hexane during isolation. Triturate the oil with cold ether to induce solidification.

-

Optimization for Scale-Up

For larger batches (>100g), the exotherm from phenylhydrazine addition can locally heat the mixture, triggering cyclization.[1]

-

Recommendation: Use a jacketed reactor with active cooling during addition.

-

Solvent Switch: Isopropanol can be used instead of ethanol; the lower solubility of the product in cold isopropanol aids isolation.

References

-

Kinetic vs.

- Source: Stanford University / ResearchGate. "Selective Synthesis in Microdroplets of 2‐Phenyl‐2,3‐dihydrophthalazine‐1,4‐dione."

-

Context: Demonstrates that bulk reactions often yield mixtures or cyclized products, while controlled conditions (microdroplets or low temp) allow selectivity.[4]

-

URL:[Link]

-

Phthalazinone Characterization (The Impurity)

- Source: Journal of Pharmaceutical Sciences and Research. "Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)

- Context: Provides spectral data (IR, NMR) for the cyclized byproduct (MP 166°C)

-

URL:[Link]

- General Hydrazide Synthesis Protocols: Source: BenchChem Application Notes. "2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis." Context: Discusses the ring-opening of phthalide derivatives as a general route to hydroxymethylbenzamides/hydrazides.

Sources

- 1. Phthalimide conjugation turns the AIE-active tetraphenylethylene unit non-emissive: its use in turn-on sensing of hydrazine in solution and the solid- ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03563K [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. www-leland.stanford.edu [www-leland.stanford.edu]

An In-depth Technical Guide to 2-(hydroxymethyl)-N'-phenylbenzohydrazide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(hydroxymethyl)-N'-phenylbenzohydrazide, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogues to project its chemical properties, synthesis, and potential applications.

Molecular Structure and Identification

This compound is a derivative of benzohydrazide, characterized by a hydroxymethyl group at the 2-position of the benzoyl moiety and a phenyl group attached to the terminal nitrogen of the hydrazide functional group.

Molecular Formula: C₁₄H₁₄N₂O₂

Molecular Weight: 242.28 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized as a two-step process, commencing with the formation of a key intermediate, 2-(hydroxymethyl)benzohydrazide, followed by a condensation reaction.

Step 1: Synthesis of 2-(hydroxymethyl)benzohydrazide

The initial step involves the hydrazinolysis of a suitable ester, such as methyl 2-(hydroxymethyl)benzoate, with hydrazine hydrate. This reaction is a standard and widely employed method for the preparation of benzohydrazides.[1]

Reaction:

Methyl 2-(hydroxymethyl)benzoate + Hydrazine hydrate → 2-(hydroxymethyl)benzohydrazide + Methanol

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(hydroxymethyl)benzoate (1 equivalent) in a suitable solvent, such as ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 2-(hydroxymethyl)benzohydrazide, is expected to precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound

The final product can be synthesized through a condensation reaction between the intermediate, 2-(hydroxymethyl)benzohydrazide, and benzaldehyde. This reaction forms a Schiff base, resulting in the N'-benzylidene derivative. It is important to note that the common nomenclature for the resulting product would be (E)-N'-benzylidene-2-(hydroxymethyl)benzohydrazide.

Reaction:

2-(hydroxymethyl)benzohydrazide + Benzaldehyde → (E)-N'-benzylidene-2-(hydroxymethyl)benzohydrazide + Water

Experimental Protocol:

-

Reaction Setup: In a suitable solvent like ethanol, dissolve 2-(hydroxymethyl)benzohydrazide (1 equivalent) and benzaldehyde (1 equivalent).

-

Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by TLC.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield pure (E)-N'-benzylidene-2-(hydroxymethyl)benzohydrazide.

A highly efficient, one-pot synthesis for analogous N'-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives has been reported, starting from phthalide, hydrazine hydrate, and various aldehydes.[2] This catalyst-free method provides a streamlined alternative to the two-step process.

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties (Inferred)

The following table summarizes the predicted physicochemical properties of this compound based on data from analogous compounds.[3][4][5]

| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| Appearance | White to off-white crystalline solid | Benzohydrazide derivatives are typically crystalline solids at room temperature.[5] |

| Melting Point (°C) | 180 - 250 | The melting points of N'-substituted benzohydrazides vary widely depending on the nature of the substituent. For example, N'-benzylidenebenzohydrazide has a melting point of 180-183°C, while N'-(4-hydroxybenzylidene)benzohydrazide melts at 246-248°C.[6][7] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) | The presence of polar functional groups (hydroxyl, amide) suggests some water solubility, but the two aromatic rings will limit it. Good solubility is expected in polar organic solvents, which is typical for this class of compounds.[3][4] |

| Stability | Stable under normal laboratory conditions | Benzohydrazide derivatives are generally stable compounds. However, they may be susceptible to hydrolysis under strong acidic or basic conditions. |

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | O-H (hydroxyl) and N-H (amide) stretching vibrations (likely broad) |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2950 | Aliphatic C-H stretching (from the hydroxymethyl group) |

| 1640-1680 | C=O (amide I) stretching |

| 1600-1620 | C=N (imine) stretching |

| 1500-1550 | N-H bending (amide II) and C=C aromatic ring stretching |

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.0 - 12.0 | Singlet | N-H (amide proton) |

| ~8.0 - 8.5 | Singlet | C-H (imine proton, -N=CH-) |

| ~6.8 - 8.0 | Multiplet | Aromatic protons |

| ~4.5 - 5.0 | Singlet or Doublet | C-H₂ (hydroxymethyl protons) |

| ~5.0 - 6.0 | Singlet or Triplet | O-H (hydroxyl proton) |

¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | C=O (amide carbonyl carbon) |

| ~145 - 155 | C=N (imine carbon) |

| ~115 - 140 | Aromatic carbons |

| ~60 - 65 | -CH₂-OH (hydroxymethyl carbon) |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (242.28 g/mol ). Characteristic fragmentation patterns would involve the cleavage of the amide and hydrazone bonds.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its constituent functional groups:

-

Hydroxyl Group: The primary alcohol can undergo oxidation to form an aldehyde and subsequently a carboxylic acid. It can also be esterified or etherified under appropriate conditions.

-

Amide Linkage: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield 2-(hydroxymethyl)benzoic acid and phenylhydrazine.

-

Hydrazone Group (-N=CH-): The imine bond is susceptible to hydrolysis, particularly in the presence of acid, which would regenerate 2-(hydroxymethyl)benzohydrazide and benzaldehyde.

-

Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the existing functional groups.

The compound is expected to be stable under standard storage conditions, away from strong acids, bases, and oxidizing agents.

Potential Biological Activities and Applications

Benzohydrazide and its derivatives are a well-known class of compounds with a broad spectrum of biological activities.[8][9][10] This suggests that this compound could be a valuable scaffold for drug discovery and development.

-

Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated potent antibacterial and antifungal properties.[3][4] The mechanism of action is often attributed to the inhibition of essential enzymes in microorganisms.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines.[8][9] Their anticancer potential is often linked to the inhibition of key enzymes involved in cell proliferation and survival.

-

Anti-inflammatory and Analgesic Activity: The benzohydrazide scaffold has been explored for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticonvulsant Activity: Certain benzohydrazide derivatives have shown promise as anticonvulsant agents.[8]

-

Antioxidant Activity: The ability to scavenge free radicals is another reported biological activity of some benzohydrazide derivatives.[3]

Given these precedents, this compound warrants investigation for its potential therapeutic applications in these and other disease areas. The structural modifications afforded by the hydroxymethyl and phenyl groups could modulate its biological activity and pharmacokinetic properties.

Conclusion

References

- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (URL not available)

- Design, Spectral and Biological Evaluation of Benzohydrazide Deriv

- Benzohydrazides: As potential bio-active agents. (2018).

- Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). Molecules.

- Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015).

- Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes. (2019).

- Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2023).

- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Preprints.org.

- Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. (2011). African Journal of Biotechnology.

- Physical properties of the synthesized N -(4-methoxybenzylidene)benzohydrazide Schiff (HL) base and its nickel(II) complex (Ni(II)-2L).

- Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (2016). Arabian Journal of Chemistry.

- Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli - Universitas Airlangga. (2023).

- Synthesis, characterization and biological applications of substituted benzohydrazide deriv

- N'-(4-Nitrobenzylidene)benzohydrazide | C14H11N3O3 | CID 6861632 - PubChem. (URL not available)

- 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019). Molbank.

- Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents: Design, Synthesis, - University of Pretoria. (URL not available)

- N'-phenylbenzohydrazide - Stenutz. (URL not available)

- Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (2019). AIP Conference Proceedings.

- NOTE ON THE CONVERSION OF SOME HYDRAZIDES INTO ALDEHYDES IN n·BUTYLAMINE SOLUTION. (URL not available)

- Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (2007). Molecules.

- Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-Benzaldehyde and 2-Hydroxynaphthaldehyde With 2-Aminopyridene and 2-Aminopyrazine - Academia.edu. (URL not available)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. lsdjmr.com [lsdjmr.com]

- 5. N'-phenylbenzohydrazide [stenutz.eu]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. academicjournals.org [academicjournals.org]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

Spectroscopic Characterization of 2-(hydroxymethyl)-N'-phenylbenzohydrazide: An FT-IR Technical Guide

Executive Summary

This technical guide details the Fourier-Transform Infrared (FT-IR) analysis of 2-(hydroxymethyl)-N'-phenylbenzohydrazide , a critical intermediate often encountered in the hydrazinolysis of phthalide derivatives.

For researchers and drug development professionals, the primary challenge with this compound is distinguishing the open-chain hydrazide (the target) from its thermodynamic sink, the cyclic N-anilinophthalimide , and the starting material phthalide . This guide provides a self-validating spectroscopic protocol to confirm the integrity of the hydroxymethyl and hydrazide functionalities using vibrational spectroscopy.

Part 1: Structural Context & Theoretical Basis[1]

The Chemical System

The synthesis of this compound typically involves the nucleophilic attack of phenylhydrazine on the lactone ring of phthalide. This reaction is an equilibrium process where the open-chain product can dehydrate to form a cyclic imide.

Target Structure Features:

-

Hydroxymethyl Group (–CH₂OH): Located at the ortho position; capable of intramolecular hydrogen bonding.

-

Hydrazide Linkage (–C(=O)NHNH–): The core pharmacophore; exhibits characteristic Amide I and II bands.

-

Phenyl Ring: Provides aromatic C=C and C-H out-of-plane bending markers.

Reaction Pathway & Impurity Profile

Understanding the vibrational shifts requires mapping the reaction pathway. The disappearance of the lactone carbonyl and the appearance of the amide carbonyl are the primary reaction monitors.

Figure 1: Spectroscopic evolution from lactone precursor to hydrazide target and potential cyclic byproduct.

Part 2: Experimental Protocol

To ensure reproducibility and high spectral resolution, the following protocol is recommended. The presence of the hydroxymethyl group makes this compound hygroscopic; moisture control is critical.

Sample Preparation

| Method | Suitability | Protocol Notes |

| KBr Pellet (Transmission) | High | Recommended for Structural Confirmation. Mix 1-2 mg sample with 200 mg dry KBr. Grind to fine powder. Press at 8-10 tons. Why: Provides better resolution of the OH/NH region and facilitates H-bonding analysis compared to ATR. |

| ATR (Attenuated Total Reflectance) | Medium | Rapid Screening. Use Diamond or ZnSe crystal. Ensure high contact pressure. Note: Peak intensities (especially high wavenumber) will be lower due to penetration depth dependence ( |

Instrument Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

-

Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to improve S/N ratio.

-

Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Apodization: Boxcar or Norton-Beer (medium).

Part 3: Spectral Interpretation & Assignments[2]

This section details the vibrational assignments. The values provided are derived from high-fidelity analog data of ortho-substituted benzohydrazides [1, 2, 5].

The Diagnostic Regions

Region A: High Frequency (3600 – 2800 cm⁻¹)

Differentiation of Open Chain vs. Cyclic forms.

| Wavenumber (cm⁻¹) | Assignment | Description & Causality |

| 3450 – 3200 | ν(O-H) & ν(N-H) | Broad, Strong. The hydroxymethyl O-H and hydrazide N-H stretches overlap significantly. The ortho arrangement facilitates intramolecular H-bonding (O-H···O=C), causing broadening and a red shift. Absence of this broad band indicates cyclization to the phthalimide. |

| 3080 – 3030 | ν(C-H) Ar | Weak. Aromatic C-H stretching vibrations from the benzoyl and phenyl rings. |

| 2950 – 2850 | ν(C-H) Alkyl | Weak/Medium. Methylene (-CH₂-) symmetric and asymmetric stretching from the hydroxymethyl group. |

Region B: The Carbonyl Corridor (1800 – 1600 cm⁻¹)

The "Fingerprint" for Reaction Success.

| Wavenumber (cm⁻¹) | Assignment | Description & Causality |

| ~1765 | Lactone C=O | Starting Material Marker. If this sharp peak exists, unreacted phthalide is present. |

| 1780 & 1720 | Imide C=O | Cyclization Marker. A doublet here indicates the formation of N-anilinophthalimide (cyclic byproduct). |

| 1660 – 1635 | Amide I (C=O) | Target Marker. The hydrazide carbonyl. It appears at a lower frequency than esters due to resonance with the adjacent nitrogen lone pair ( |

Region C: The Fingerprint (1600 – 600 cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment | Description & Causality |

| 1600, 1580 | ν(C=C) Ar | Aromatic ring skeletal vibrations. |

| 1550 – 1530 | Amide II | Mixed mode: N-H bending ( |

| 1350 – 1310 | ν(C-N) | Aryl-Nitrogen stretch. Strong due to conjugation between the phenyl ring and the hydrazine nitrogen. |

| 1050 – 1000 | ν(C-O) | Primary Alcohol. Characteristic stretch of the -CH₂OH group. |

| 750 – 690 | δ(C-H) oop | Out-of-plane bending. Monosubstituted benzene (phenyl group) typically shows strong bands at ~750 and ~690 cm⁻¹. |

Part 4: Self-Validating Workflow (Logic Gate)

Use this logic flow to validate your synthesis product immediately after spectral acquisition.

Figure 2: Decision tree for rapid product validation.

Troubleshooting Common Artifacts

-

Broad Peak >3500 cm⁻¹: Free water. If the sample was not dried, moisture will obscure the N-H/O-H region. Dry the sample in a vacuum desiccator over

and re-run. -

Shoulder on 1650 cm⁻¹: If a shoulder appears at ~1690 cm⁻¹, it may indicate a tautomeric shift or partial oxidation of the hydrazide linkage.

References

-

BenchChem Technical Support. (2025).[1] Characterization of n'-Benzoyl-2-methylbenzohydrazide using FT-IR and NMR Spectroscopy: An Application Note. BenchChem. Link

-

Alassadi, N. M., & Hadi, M. K. (2024).[2] Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research, 13:245.[2] Link

-

NIST Mass Spectrometry Data Center. (2023). N-(hydroxymethyl)benzamide Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link

-

Yan, X., et al. (2018). Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Acid.[3] Stanford University / Air Force Office of Scientific Research. Link

-

Srivastava, S. K., et al. (2019). 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide.[4] MDPI Molbank, 2019(4), M1096. Link

Sources

mass spectrometry of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

An In-Depth Technical Guide to the Mass Spectrometry of 2-(hydroxymethyl)-N'-phenylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a compound of interest in medicinal chemistry and drug development. As a member of the benzohydrazide class, its structural elucidation is critical for understanding its biological activity and for quality control in synthetic processes. This document outlines the theoretical and practical considerations for its analysis, with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID). A detailed, field-proven protocol is provided, alongside an in-depth discussion of the predicted fragmentation pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of novel benzohydrazide derivatives.

Introduction: The Significance of Benzohydrazide Analogs

Benzohydrazide derivatives are a well-established class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the benzohydrazide scaffold allows for extensive structural modifications to modulate its pharmacological profile. The title compound, this compound, incorporates a hydroxymethyl group and a phenyl substituent, features that can significantly influence its biological and physicochemical properties.

Mass spectrometry is an indispensable tool for the structural characterization of such novel compounds. It provides not only the molecular weight with high accuracy but also invaluable structural information through the analysis of fragmentation patterns. This guide will focus on the application of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the comprehensive analysis of this compound.

Foundational Principles: Ionization and Fragmentation

The successful mass spectrometric analysis of a molecule is contingent on the selection of an appropriate ionization technique and a thorough understanding of its fragmentation behavior.

Ionization Method: Electrospray Ionization (ESI)

For a polar, nitrogen-containing compound like this compound, Electrospray Ionization (ESI) is the most suitable ionization method.[1] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the reliable determination of the molecular ion.[2] The presence of multiple polar functional groups, including the amide, hydroxyl, and hydrazide moieties, facilitates protonation in the ESI source, leading to the formation of a protonated molecular ion, [M+H]⁺.

Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) utilizing Collision-Induced Dissociation (CID) is employed to induce fragmentation of the precursor ion. In this process, the protonated molecular ion is accelerated and collided with an inert gas, leading to the cleavage of the weakest bonds and the formation of characteristic product ions.[2] The resulting fragmentation pattern serves as a molecular fingerprint, enabling unambiguous structural confirmation.

Predicted Mass Spectrum and Fragmentation Pathway

A detailed analysis of the structure of this compound allows for the prediction of its fragmentation pattern under CID. The molecular formula of the compound is C₁₄H₁₄N₂O₂ and its monoisotopic mass is 242.1055 g/mol .

The Protonated Molecular Ion

Under positive ion ESI, the primary ion observed will be the protonated molecular ion, [M+H]⁺, at an m/z of 243.1133.

Key Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several key pathways, dictated by the relative stability of the resulting fragment ions and neutral losses. The most probable fragmentation sites are the amide and hydrazide bonds, as well as the benzylic position.

A proposed fragmentation pathway is illustrated in the following diagram:

Sources

Benzohydrazide Derivatives: A Technical Guide to Biological Potential and Synthetic Optimization

Executive Summary

This technical guide analyzes the benzohydrazide scaffold, a privileged structure in medicinal chemistry defined by the pharmacophore -C(=O)NHNH- . Its versatility arises from the ability to act as a rigid linker that facilitates hydrogen bonding with biological targets (enzymes, receptors, and DNA). This guide details the structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for researchers developing next-generation antimicrobial, anticancer, and anti-inflammatory agents.

Chemical Basis & Structure-Activity Relationship (SAR)

The benzohydrazide moiety functions as a bidentate ligand and a hydrogen bond donor/acceptor. Its biological activity is heavily modulated by substitutions on the phenyl ring and the terminal nitrogen.

Core Pharmacophore Dynamics

-

Linker Rigidity: The amide-like backbone restricts conformational freedom, orienting the side chains (R-groups) into specific receptor pockets (e.g., the hydrophobic channel of COX-2 or the ATP-binding site of EGFR).

-

Electronic Effects:

-

Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO2, or -CF3 at the para position of the phenyl ring typically enhance antimicrobial and antitubercular activity by increasing lipophilicity and cell wall penetration.

-

Electron-Donating Groups (EDGs): Groups like -OCH3 or -OH often improve antioxidant capacity and solubility.

-

-

Schiff Base Formation: Condensing the terminal -NH2 with aromatic aldehydes creates hydrazone derivatives. This extension is critical for anticancer activity, providing a "tail" that can interact with distal residues in kinase domains.

Visualization: SAR Optimization Map

Figure 1: Strategic substitution patterns for optimizing benzohydrazide biological activity.

Therapeutic Applications & Mechanisms[1]

Anticancer Activity (EGFR & Tubulin Targeting)

Benzohydrazide-hydrazone hybrids have emerged as potent inhibitors of receptor tyrosine kinases.

-

Mechanism: These derivatives function as ATP-competitive inhibitors. For example, the dihydropyrazole-benzohydrazide hybrid Compound H20 has demonstrated an IC50 of 0.08 µM against EGFR.[1] The hydrazide linker forms hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR), while the aromatic tails engage in pi-pi stacking with the gatekeeper residues.

-

Cell Cycle Arrest: Treatment often leads to accumulation in the G2/M phase, indicating interference with tubulin polymerization, similar to colchicine binding.

Antimicrobial & Antitubercular Activity

The scaffold is highly effective against Mycobacterium tuberculosis (Mtb).[2]

-

Target: The enoyl acyl carrier protein reductase (InhA ), essential for mycolic acid biosynthesis (cell wall construction).

-

Key Insight: 3,4,5-trimethoxybenzohydrazide derivatives (e.g., Compound T1 ) mimic the substrate of InhA, blocking the binding pocket.

-

Bacterial Resistance: Hybridizing benzohydrazides with 4-aminoquinoline (e.g., Compound HD6 ) has shown synergistic effects against MRSA and P. aeruginosa, reducing the Minimum Inhibitory Concentration (MIC) to 8–16 µg/mL.

Anti-inflammatory (COX-2 Inhibition)[4]

-

Selectivity: Unlike traditional NSAIDs, specific benzohydrazide derivatives (e.g., Compound 9d ) show dual inhibition of COX-2 and 5-LOX. The bulky hydrazide structure prevents entry into the smaller COX-1 channel but fits the larger hydrophobic pocket of COX-2, reducing gastric side effects.

Synthetic Optimization Pathway

The synthesis of biologically active benzohydrazides generally follows a robust 3-step protocol. This pathway is preferred for its high yield and ease of purification.

Visualization: Synthesis Workflow

Figure 2: Standard synthetic route for benzohydrazide-hydrazone derivatives.

Validated Experimental Protocols

Chemical Synthesis: General Procedure for Benzohydrazides

Objective: Synthesis of 4-methoxybenzohydrazide.

-

Esterification: Dissolve 4-methoxybenzoic acid (0.01 mol) in absolute methanol (20 mL). Add conc. H2SO4 (0.5 mL) dropwise. Reflux for 6–8 hours. Neutralize with NaHCO3, extract with ethyl acetate, and evaporate to obtain the methyl ester.

-

Hydrazinolysis: Dissolve the ester (0.01 mol) in ethanol (20 mL). Add hydrazine hydrate (99%, 0.05 mol) slowly.

-

Reflux: Heat the mixture at reflux temperature (78°C) for 4–6 hours. Monitor progress via TLC (Ethyl acetate:Hexane 1:1).[3]

-

Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water. The solid benzohydrazide precipitates.

-

Purification: Filter the solid and recrystallize from ethanol to yield pure crystals (Yield >80%).

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against cancer cell lines (e.g., A549, MCF-7).

-

Seeding: Seed cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C/5% CO2. -

Treatment: Dissolve the benzohydrazide derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (triplicate). Keep DMSO concentration <0.1%.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

. Plot dose-response curve to calculate IC50.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Evaluate antibacterial activity against S. aureus or M. tuberculosis.

-

Preparation: Prepare stock solution of the compound in DMSO (1 mg/mL).

-

Dilution: Use a 96-well microtiter plate. Add 100 µL of sterile Mueller-Hinton broth. Perform two-fold serial dilutions.

-

Inoculation: Add 10 µL of bacterial suspension (

CFU/mL) to each well. -

Controls: Include a Positive Control (Ciprofloxacin) and Negative Control (Sterile broth + DMSO).

-

Incubation: Incubate at 37°C for 24h (bacteria) or 7 days (Mtb).

-

Readout: The MIC is the lowest concentration showing no visible turbidity. For Mtb, use Resazurin dye (blue to pink color change indicates growth).

Future Perspectives & Challenges

-

Solubility: Many potent benzohydrazide derivatives suffer from poor aqueous solubility. Future work must focus on salt formation or nano-encapsulation.

-

Selectivity: While COX-2 selectivity is achievable, off-target kinase inhibition remains a risk in anticancer development. Kinome profiling is recommended for lead compounds.

-

Hybridization: The most promising trend is "molecular hybridization"—combining benzohydrazides with quinolines, pyrazoles, or coumarins to tackle multi-drug resistant (MDR) pathogens.

References

-

Antimicrobial SAR & Synthesis: "Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents." Taylor & Francis.

-

Anticancer Mechanisms (EGFR): "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors."[1] Int. J. Mol. Sci.

-

Anti-inflammatory (COX/LOX): "Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors." RSC Advances.

-

Antitubercular Activity: "Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives." Der Pharma Chemica.

-

General Review: "Benzohydrazides: As potential bio-active agents." The Pharma Journal.[2]

Sources

- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to 2-(hydroxymethyl)-N'-phenylbenzohydrazide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(hydroxymethyl)-N'-phenylbenzohydrazide, a derivative of the versatile benzohydrazide scaffold. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data on analogous compounds to present its systematic IUPAC name, a detailed methodology for its synthesis, predicted characterization data, and a discussion of its potential biological activities. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of novel benzohydrazide derivatives in the context of drug discovery and development.

Introduction: The Versatility of the Benzohydrazide Scaffold

Benzohydrazides are a prominent class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The core structure, characterized by a benzoyl group attached to a hydrazine moiety, serves as a versatile pharmacophore. This structural motif is present in numerous compounds with demonstrated antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. The synthetic tractability of the benzohydrazide scaffold allows for systematic structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to optimize therapeutic efficacy and selectivity. This guide focuses on a specific, lesser-explored derivative, this compound, providing a theoretical and practical framework for its investigation.

Compound Identification and Nomenclature

Based on the principles of IUPAC nomenclature for hydrazides, the systematic name for the topic compound is This compound .

Structural Details

The chemical structure of this compound is presented below, with key functional groups highlighted.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)CO)C(=O)NNC2=CC=CC=C2 |

| InChIKey | (Predicted) |

| CAS Number | Not assigned |

Synthesis of this compound

The synthesis of this compound can be strategically approached in a two-step sequence, involving the initial preparation of the key intermediate, 2-(hydroxymethyl)benzohydrazide, followed by the introduction of the N'-phenyl group.

Synthesis of the Precursor: 2-(hydroxymethyl)benzohydrazide

A highly efficient method for the synthesis of 2-(hydroxymethyl)benzohydrazide involves a one-pot reaction starting from phthalide and hydrazine hydrate.[1] This method is advantageous due to its mild conditions and the ready availability of the starting materials.

Reaction Scheme:

Figure 1: Synthesis of 2-(hydroxymethyl)benzohydrazide from phthalide.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add phthalide (1.0 eq) and ethanol to create a suspension.

-

Addition of Hydrazine: Add hydrazine hydrate (1.5 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-(hydroxymethyl)benzohydrazide as a white solid.

N-Phenylation of 2-(hydroxymethyl)benzohydrazide

The introduction of a phenyl group onto the N' nitrogen of the hydrazide can be achieved through a copper-catalyzed Ullmann-type condensation reaction. This method is a well-established protocol for the N-arylation of amines and related compounds.[2][3]

Reaction Scheme:

Figure 2: Proposed N-Phenylation of the precursor via Ullmann condensation.

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-(hydroxymethyl)benzohydrazide (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Stir the mixture vigorously and heat to 100-120 °C. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected data are as follows:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons from the two phenyl rings (multiplets).- A singlet for the methylene protons of the hydroxymethyl group.- A broad singlet for the hydroxyl proton.- Broad singlets for the N-H protons of the hydrazide linkage. |

| ¹³C NMR | - Aromatic carbons.- A signal for the methylene carbon.- A signal for the carbonyl carbon of the amide. |

| FT-IR | - A broad absorption band for the O-H stretch.- N-H stretching vibrations.- A strong absorption for the C=O stretch of the amide.- C-N stretching vibrations.- Aromatic C-H and C=C stretching bands. |

| Mass Spec (ESI) | - A prominent peak for the protonated molecule [M+H]⁺. |

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not available, the broader class of N'-substituted benzohydrazides has shown significant therapeutic potential.

Antimicrobial Activity

Many benzohydrazide derivatives exhibit potent activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis. It is plausible that this compound could be screened for its efficacy against clinically relevant strains.

Anticancer Potential

Several N'-arylbenzohydrazides have been investigated as potential anticancer agents. Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The structural features of this compound make it a candidate for evaluation in various cancer cell lines.

Anti-inflammatory Properties

The benzohydrazide scaffold is also associated with anti-inflammatory activity. This is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX). The potential of this compound as an anti-inflammatory agent could be explored in relevant in vitro and in vivo models.

Experimental Workflow for Biological Evaluation

A systematic approach to evaluating the biological potential of this compound is outlined below.

Figure 3: A generalized workflow for the biological evaluation of the title compound.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant class of benzohydrazides. This technical guide provides a robust framework for its synthesis and characterization, drawing upon established methodologies for related compounds. The proposed synthetic route is practical and relies on well-understood chemical transformations. The predicted spectroscopic data offer a baseline for structural verification. Furthermore, the discussion of potential biological activities highlights promising avenues for future research in drug discovery. This guide is intended to empower researchers to synthesize and investigate this novel compound, potentially unlocking new therapeutic applications.

References

- Alifu, Z., Nizhamu, M., & Ablajan, K. (2019). Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes.

- Kappe, C. O. (2019). My Twenty years in microwave chemistry: from kitchen ovens to microwaves that aren't microwaves. The Chemical Record, 19(1), 15-39.

- Suzana, S., Najati, F. A., Isnaeni, I., & Budiati, T. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.

- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.

- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions.

Sources

Methodological & Application

Differentiation and Characterization of 2-(hydroxymethyl)-N'-phenylbenzohydrazide: A Multi-Modal Protocols Guide

Abstract

The synthesis of 2-(hydroxymethyl)-N'-phenylbenzohydrazide (HMPB) typically involves the nucleophilic ring-opening of phthalide by phenylhydrazine. A critical challenge in this process is the thermodynamic propensity of the product to undergo dehydration and cyclization, forming 2-phenylphthalazin-1(2H)-one or related dihydro-phthalazine byproducts. This Application Note provides a rigorous analytical framework to definitively characterize the open-chain HMPB structure, distinguishing it from its cyclic analogues using HPLC, HRMS, and 1D/2D NMR techniques.

Introduction & Mechanistic Context

In drug development, benzohydrazides are privileged scaffolds due to their antimicrobial and anticancer properties. However, the ortho-hydroxymethyl group in HMPB introduces a specific stability risk: intramolecular cyclization.

-

Target Molecule (Open Chain):

(MW: 242.27 Da). Contains a reactive primary alcohol and a hydrazide.[1][2] -

Common Impurity (Cyclic): 2-phenyl-3,4-dihydrophthalazin-1(2H)-one (

, MW: 224.26 Da) formed via dehydration (loss of

Analytical Objective: Confirm the presence of the hydroxyl group and the integrity of the hydrazide linkage while quantifying the dehydrated impurity.

Analytical Workflow Visualization

Figure 1: Analytical decision tree for HMPB characterization, prioritizing separation of the dehydration impurity before structural confirmation.

Protocol 1: Chromatographic Purity Profiling (HPLC-UV)

Objective: Separate the polar open-chain HMPB from the non-polar dehydrated cyclic byproduct.

Methodology: The open-chain form contains a hydroxyl group and a hydrazide, making it significantly more polar than the cyclized phthalazinone derivative. A Reversed-Phase (RP) gradient is required.

| Parameter | Condition |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses ionization of hydrazide for sharper peaks) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 5% B (Isocratic hold for polar retention)2-15 min: 5% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic) and 210 nm (Amide/Hydrazide) |

| Temperature | 30°C |

Expected Results:

-

HMPB (Target): Elutes earlier (approx. 6-8 min) due to H-bonding capability of the -OH and -NH-NH- groups.

-

Cyclic Impurity: Elutes later (approx. 10-12 min) due to loss of polarity (loss of OH and rigid planar structure).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: Definitive confirmation of the molecular formula to rule out the dehydrated analogue.

Rationale:

The mass difference between the target and the impurity is exactly 18.01 Da (

Experimental Setup:

-

Ionization: Electrospray Ionization (ESI+).

-

Source Voltage: 3.5 kV.

-

Cone Voltage: Low (20-30 V) to prevent in-source fragmentation/dehydration.

Data Interpretation:

| Species | Formula | Calc. Mass ( | Mass Difference ( |

| HMPB (Target) | 243.1134 | Reference | |

| Dehydrated Impurity | 225.1028 | -18.0106 Da |

-

Pass Criteria: Observation of base peak at m/z 243.1134 (< 5 ppm error).

-

Fail Criteria: Base peak at m/z 225.1028 suggests either the sample is the cyclic form or the source temperature is too high (causing in-situ dehydration).

Protocol 3: NMR Structural Elucidation

Objective: The "Smoking Gun" identification of the hydroxymethyl group.

Solvent Selection:

-

DMSO-d6: REQUIRED. Chloroform (

) often leads to broadening of OH/NH signals due to exchange. DMSO-d6 stabilizes the hydroxyl proton via hydrogen bonding, often allowing observation of the triplet coupling between

Key Assignments (

-

Hydroxymethyl Group (

):-

4.5 - 4.7 ppm: Doublet (2H,

-

5.0 - 5.5 ppm: Triplet (1H,

-

Note: If

exchange is performed, the triplet at 5.0+ disappears, and the doublet at 4.6 collapses to a singlet. This proves the open chain.

-

4.5 - 4.7 ppm: Doublet (2H,

-

Hydrazide Protons (

): -

Aromatic Region:

-

Multiplets in the 6.5 - 7.8 ppm range. The ortho-substitution pattern of the benzoyl ring can be confirmed via COSY (Correlation Spectroscopy).

-

Distinction from Cyclic Form:

-

The cyclic phthalazinone lacks the signals at 4.5 ppm and 5.0+ ppm entirely.

-

The cyclic form will show a distinct downfield shift for the proton at the cyclization point if it were a dihydro- structure, but typically it aromatizes or forms a lactam with no aliphatic protons.

Protocol 4: FT-IR Spectroscopy

Objective: Rapid solid-state confirmation.

-

Sample Prep: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

Diagnostic Bands:

-

3200-3400 cm⁻¹: Broad, strong stretch. Corresponds to O-H (alcohol) and N-H (hydrazide).

-

1650-1665 cm⁻¹: Amide I band (C=O).

-

Comparison: The cyclic impurity (lactam) typically shows a sharper carbonyl band at a higher frequency (>1670 cm⁻¹) and lacks the broad O-H shoulder.

-

References

-

Reaction Mechanism & Phthalide Ring Opening

-

Benzohydrazide Characterization Standards

-

Microdroplet Synthesis & Selectivity (Cyclic vs Open)

-

Gabriel Synthesis & Hydrazinolysis Variants

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. iiste.org [iiste.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-hydroxy-N'-(1-(2-hydroxyphenyl)ethylidene)benzohydrazide | C15H14N2O3 | CID 135472588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CI.—Action of phenylhydrazine on phthalaldehydic and phthalonic acids: phenyl-hydrazo- and azo-phthalide - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijcrt.org [ijcrt.org]

- 8. japsonline.com [japsonline.com]

- 9. rsc.org [rsc.org]

- 10. www-leland.stanford.edu [www-leland.stanford.edu]

in vitro assay protocol for 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Application Note & Protocol

In Vitro Assay Protocols for Evaluating 2-(hydroxymethyl)-N'-phenylbenzohydrazide as a Potential Modulator of Indoleamine 2,3-dioxygenase 1 (IDO1)

For: Researchers, scientists, and drug development professionals in immuno-oncology and related fields.

Abstract

This document provides a comprehensive guide for the in vitro evaluation of this compound, a compound belonging to the versatile benzohydrazide class known for a wide spectrum of biological activities.[1][2] Given the therapeutic potential of this chemical scaffold, we propose a robust screening cascade to investigate its activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion.[3] IDO1 has emerged as a high-value target for cancer immunotherapy by catalyzing the degradation of L-tryptophan, which leads to an immunosuppressive tumor microenvironment.[4][5] This guide details two complementary in vitro assays: a direct, cell-free enzymatic assay to determine biochemical potency (IC50) against recombinant human IDO1, and a cell-based functional assay to assess the compound's efficacy and potential cytotoxicity in a more physiologically relevant context.[4][6] Adherence to these protocols will enable researchers to generate reliable and reproducible data on the potential of this compound as a novel IDO1 inhibitor.

Scientific Introduction & Rationale

The benzohydrazide moiety is a recognized pharmacophore present in numerous compounds with diverse therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][7] The structural features of this compound make it a compelling candidate for screening against novel therapeutic targets.

A key strategy employed by tumor cells to evade the host immune system is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[8] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][9] This enzymatic activity has two primary immunosuppressive consequences:

-

Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[4]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.[8]

Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity. This has driven the development of numerous small-molecule inhibitors.[3][6] The protocols outlined herein provide a validated framework to determine if this compound can inhibit this critical immuno-oncology target.

IDO1 Catalytic Pathway & Point of Inhibition

The following diagram illustrates the metabolic pathway controlled by IDO1 and the intended point of intervention for a candidate inhibitor.

Caption: IDO1 pathway and the inhibitory target of the test compound.

Part 1: Biochemical (Cell-Free) IDO1 Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified, recombinant human IDO1. The principle involves initiating the enzymatic reaction with the substrate L-tryptophan and quantifying the formation of the product, N-formylkynurenine, which is subsequently converted to kynurenine for detection.[9][10]

Causality and Experimental Design

The goal is to determine a dose-dependent inhibition curve and calculate the half-maximal inhibitory concentration (IC50). This requires a reaction mixture containing the enzyme, substrate, and necessary cofactors.[11] Ascorbate and methylene blue are included as a reducing agent and electron transfer mediator, respectively, to maintain the heme iron of IDO1 in its active ferrous (Fe2+) state. Catalase is added to remove hydrogen peroxide, which can damage the enzyme.[9]

Experimental Workflow: Biochemical Assay

Caption: Workflow for the cell-free biochemical IDO1 inhibition assay.

Detailed Protocol: Biochemical IDO1 Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

-

Reaction Cocktail (prepare fresh): In Assay Buffer, add final concentrations of 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase.

-

Substrate Solution: Prepare a 400 µM L-tryptophan solution in Assay Buffer.

-

Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series into the Assay Buffer to achieve the desired final concentrations with a consistent final DMSO concentration (e.g., ≤1%).

-

Enzyme Solution: Dilute recombinant human IDO1 enzyme in ice-cold Assay Buffer to the desired working concentration (e.g., 50-100 nM).

-

Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).

-

Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) in glacial acetic acid.[9]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the Reaction Cocktail.

-

Add 5 µL of the diluted test compound, vehicle (DMSO in Assay Buffer for 0% inhibition), or a known IDO1 inhibitor like Epacadostat (for 100% inhibition).

-

Add 10 µL of the diluted IDO1 enzyme solution to all wells except the "No Enzyme" blank. Add 10 µL of Assay Buffer to the blank wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature.[12]

-

Initiate the enzymatic reaction by adding 10 µL of the 400 µM L-tryptophan solution. The final reaction volume is 50 µL.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 10 µL of 30% TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[13]

-

Centrifuge the plate (e.g., 3000 x g for 10 minutes) to pellet any precipitated protein.

-

Transfer 40 µL of the supernatant to a new clear, flat-bottom 96-well plate.

-

Add 40 µL of the p-DMAB Detection Reagent to each well and incubate for 10 minutes at room temperature until the yellow color develops.

-

Measure the absorbance at 480 nm using a microplate reader.[13]

-

Data Analysis and Presentation

-

Calculate Percent Inhibition:

-

Subtract the average absorbance of the "No Enzyme" blank from all other readings.

-

Use the formula: % Inhibition = 100 * (1 - (Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank))

-

-

Determine IC50:

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.

-

Table 1: Example Data for Biochemical IC50 Determination

| Compound Conc. (µM) | Absorbance (480 nm) | % Inhibition |

| Vehicle (0) | 0.850 | 0.0 |

| 0.01 | 0.835 | 1.8 |

| 0.03 | 0.790 | 7.1 |

| 0.1 | 0.650 | 23.5 |

| 0.3 | 0.480 | 43.5 |

| 1.0 | 0.290 | 65.9 |

| 3.0 | 0.150 | 82.4 |

| 10 | 0.090 | 90.6 |

| 30 | 0.075 | 92.4 |

| Positive Control | 0.070 | 92.9 |

| No Enzyme Blank | 0.050 | - |

Part 2: Cell-Based IDO1 Functional Assay

This assay measures the inhibitory effect of this compound on IDO1 activity within a human cancer cell line. This provides a more physiologically relevant system, accounting for cell permeability, metabolic stability, and potential off-target effects.[4][8] A key component of this protocol is the simultaneous assessment of cell viability to ensure that any observed decrease in IDO1 activity is not merely a result of cytotoxicity.[6][14]

Causality and Experimental Design

We utilize a cell line known to express IDO1 upon stimulation, such as HeLa (human cervical cancer) or SK-OV-3 (human ovarian cancer).[4][15] Treatment with interferon-gamma (IFN-γ) mimics an inflammatory microenvironment and robustly induces IDO1 expression.[6] The activity of the induced IDO1 is measured by quantifying the amount of kynurenine secreted into the cell culture medium.

Experimental Workflow: Cell-Based & Cytotoxicity Assays

Caption: Paired workflow for cell-based IDO1 inhibition and cytotoxicity assessment.

Detailed Protocol: Cell-Based IDO1 Assay

-

Cell Culture and Seeding:

-

Culture HeLa or SK-OV-3 cells in appropriate media (e.g., EMEM or McCoy's 5A with 10% FBS).

-

Seed cells into a 96-well flat-bottom tissue culture plate at a density of 5,000-10,000 cells/well in 100 µL of media. Allow cells to adhere overnight.

-

-

IDO1 Induction and Compound Treatment:

-

Prepare dilutions of the test compound and controls in culture media.

-

To each well, add 50 µL of media containing IFN-γ (final concentration e.g., 50-100 ng/mL) to induce IDO1 expression.[13]

-

Immediately add 50 µL of media containing the test compound dilutions (2x final concentration). The final volume will be 200 µL. Include vehicle controls (media with IFN-γ and DMSO) and non-induced controls (media with DMSO, no IFN-γ).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Kynurenine Measurement:

-

Carefully collect 140 µL of the cell culture supernatant and transfer to a new 96-well plate.

-

Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes.[15]

-

Centrifuge the plate to pellet any precipitate.

-

Transfer 100 µL of the clear supernatant to a new flat-bottom plate.

-

Add 100 µL of 2% (w/v) p-DMAB in acetic acid, mix, and incubate for 10 minutes at room temperature.

-

Measure absorbance at 480 nm.

-

Detailed Protocol: Concurrent Cytotoxicity Assay (Resazurin Method)

-

Procedure:

-

After removing the supernatant for the kynurenine assay, gently wash the remaining cell monolayer in each well with 100 µL of sterile PBS.

-

Add 100 µL of fresh culture medium containing Resazurin (e.g., final concentration 10-25 µg/mL) to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence (Ex/Em ~560/590 nm).

-

Data Analysis and Presentation

-

Cell-Based IDO1 Inhibition:

-

Calculate % inhibition as described for the biochemical assay, using the non-induced cells as the baseline for 100% inhibition and vehicle-treated, IFN-γ-induced cells for 0% inhibition.

-

Determine the cellular IC50 by fitting the dose-response curve.

-

-

Cytotoxicity:

-

Calculate % cell viability relative to the vehicle-treated control cells.

-

Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

-

Table 2: Example Data for Cellular IDO1 Inhibition and Cytotoxicity

| Compound Conc. (µM) | Kynurenine (A480) | % IDO1 Inhibition | Cell Viability (%) |

| Vehicle | 0.650 | 0.0 | 100.0 |

| 0.1 | 0.635 | 2.3 | 101.2 |

| 0.3 | 0.590 | 9.2 | 99.5 |

| 1 | 0.450 | 30.8 | 98.7 |

| 3 | 0.280 | 56.9 | 97.1 |

| 10 | 0.150 | 76.9 | 95.3 |

| 30 | 0.110 | 83.1 | 88.4 |

| 100 | 0.095 | 85.4 | 52.1 |

| No IFN-γ Control | 0.080 | 100.0 | - |

Trustworthiness & A Self-Validating System

To ensure the scientific integrity of the results, every experiment must incorporate a system of controls.

-

Positive Control Inhibitor: A known, potent IDO1 inhibitor (e.g., Epacadostat) should be run in parallel.[6] This validates that the assay system is responsive to inhibition and provides a benchmark for potency.

-

Vehicle Control: All compound dilutions must be compared to a vehicle control (e.g., 1% DMSO in media) to account for any solvent effects. This defines the 0% inhibition level.

-

Negative/Blank Controls: The "No Enzyme" control in the biochemical assay and the "No IFN-γ" control in the cell-based assay are critical for establishing the baseline signal and calculating the dynamic range of the assay.

-

Cytotoxicity Counter-Screen: The concurrent cell viability assay is non-negotiable. It distinguishes true enzymatic inhibition from a reduction in kynurenine due to cell death, thus preventing false-positive results.[14] A compound is considered a specific inhibitor if its IDO1 IC50 is significantly lower (ideally >10-fold) than its CC50.

References

-

Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology, 34(3), 137–143. [Link]

-

Zhai, L., Ladomersky, E., & Lau, J. S. (2018). The role of indoleamine 2,3-dioxygenase in cancer development, progression, and immunotherapy. Journal of Clinical Medicine, 7(11), 449. [Link]

-

Karakasheva, T. A., & Gabitova, A. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30846–30857. [Link]

-

Le, T., & Kumar, S. (2019). A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. International Journal of Molecular Sciences, 20(12), 2947. [Link]

-

Holmgaard, R. B., Zamarin, D., & Wolchok, J. D. (2013). Targeting IDO in cancer: a new frontier in immuno-oncology. Journal for ImmunoTherapy of Cancer, 1(Suppl 1), P14. [Link]

-

Dolšak, A., & Sova, M. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Analytical and Bioanalytical Chemistry, 413(12), 3329–3340. [Link]

-

Pan, W., & Zhang, R. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central, National Institutes of Health. [Link]

-

Taylor & Francis Online. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. [Link]

-

ACS Omega. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

-

MDPI. (2025). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. [Link]

-

Yue, E. W., & Douty, B. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central, National Institutes of Health. [Link]

-

MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

-

ACS Publications. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

-

ResearchGate. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. [Link]

-

Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. [Link]

-

Frontiers. (2018). Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening. [Link]

-

ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

-

Contract Pharma. (2023). A Guide to In Vitro CYP Inhibition Studies. [Link]

-

BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. [Link]

-

The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

-

PubChem. (n.d.). 2-hydroxy-N'-(2-hydroxybenzyl)benzohydrazide. [Link]

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

-

ResearchGate. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. [Link]

-

MDPI. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aurorabiolabs.com [aurorabiolabs.com]

- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening [frontiersin.org]

enzyme inhibition assay for 2-(hydroxymethyl)-N'-phenylbenzohydrazide

Application Note: Kinetic Characterization of 2-(hydroxymethyl)-N'-phenylbenzohydrazide as a Tyrosinase Inhibitor

Introduction & Scientific Context

The compound This compound belongs to a class of benzohydrazide derivatives increasingly scrutinized in drug discovery for their ability to chelate transition metals within enzyme active sites. While benzohydrazides have been explored for acetylcholinesterase (AChE) inhibition and antimicrobial activity, their structural homology to established inhibitors like kojic acid and salicylhydrazides makes them prime candidates for Tyrosinase inhibition .

Tyrosinase (EC 1.14.18.[1]1) is a copper-containing metalloenzyme essential for melanogenesis (melanin production) and enzymatic browning in agriculture.[2] It catalyzes two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[1]

Why this Molecule? The ortho-hydroxymethyl group in this compound provides a unique steric and electronic profile compared to the standard ortho-hydroxyl (salicyl) derivatives. The hydroxymethyl moiety facilitates bidentate coordination with the binuclear copper active site of tyrosinase, potentially acting as a "suicide substrate" or a slow-binding competitive inhibitor.

Mechanism of Action

The inhibition mechanism relies on the interaction between the hydrazide motif and the enzyme's binuclear copper center (

-

Chelation: The carbonyl oxygen and the terminal nitrogen of the hydrazide group form a coordination complex with the Copper ions, displacing the histidine residues essential for catalysis.

-

Steric Occlusion: The N'-phenyl ring occupies the hydrophobic pocket usually reserved for the aromatic ring of the substrate (L-DOPA), preventing substrate entry.

-

Hydroxymethyl Interaction: The 2-hydroxymethyl group likely forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the planar conformation required for active site insertion, or directly interacts with active site residues (e.g., Asn260 in mushroom tyrosinase).

Figure 1: Competitive inhibition mechanism where the benzohydrazide derivative chelates the Copper active site, preventing L-DOPA oxidation.

Experimental Protocol: High-Throughput Tyrosinase Inhibition Assay

This protocol is designed for a 96-well microplate format to determine the IC50 value of the inhibitor.

Materials & Reagents

| Reagent | Specification | Role |

| Enzyme | Mushroom Tyrosinase (lyophilized powder) | Target Enzyme (Source: Agaricus bisporus) |

| Substrate | L-DOPA (L-3,4-dihydroxyphenylalanine) | Substrate for diphenolase activity |

| Inhibitor | This compound | Test Compound |

| Positive Control | Kojic Acid | Standard Inhibitor (Known IC50 ~15-20 µM) |

| Buffer | 50 mM Sodium Phosphate, pH 6.8 | Physiological pH for enzyme stability |

| Solvent | DMSO (Dimethyl sulfoxide) | Solubilizing the hydrophobic inhibitor |

Reagent Preparation

-

Phosphate Buffer (50 mM, pH 6.8): Mix

and -

Tyrosinase Solution (200 units/mL): Dissolve lyophilized powder in cold Phosphate Buffer. Note: Keep on ice; prepare fresh daily.

-

L-DOPA Substrate (2.5 mM): Dissolve L-DOPA in Phosphate Buffer. Note: Protect from light to prevent auto-oxidation.

-

Inhibitor Stock (10 mM): Dissolve this compound in 100% DMSO.

-

Working Solutions: Dilute the stock with buffer to obtain concentrations ranging from 1 µM to 500 µM. Ensure final DMSO concentration in the well is < 2% to avoid enzyme denaturation.

-

Assay Workflow (Step-by-Step)

Step 1: Plate Setup Dispense reagents into a clear 96-well plate according to the following scheme:

| Well Type | Buffer (µL) | Inhibitor/DMSO (µL) | Enzyme (µL) | Substrate (µL) |

| Blank (B) | 140 | 20 (DMSO only) | 0 | 40 |

| Control (C) | 120 | 20 (DMSO only) | 20 | 40 |

| Test (T) | 120 | 20 (Inhibitor) | 20 | 40 |